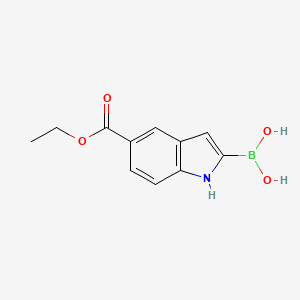
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid
描述
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to an indole ring, which is further esterified with ethyl carboxylate. The presence of both boronic acid and ester functionalities makes it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethoxycarbonyl-1H-indol-2-yl)boronic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the indole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Boronic esters, borates.
Reduction: Boronic esters, alcohols.
Substitution: Biaryl compounds, substituted indoles.
科学研究应用
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Medicine: Boronic esters are explored for their potential in drug delivery systems and as enzyme inhibitors.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional groups.
作用机制
The mechanism of action of (5-ethoxycarbonyl-1H-indol-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and applications. The boronic acid group can interact with molecular targets such as enzymes, leading to inhibition or modulation of their activity. The indole ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Similar in having a boronic acid group but lacks the indole ring and ester functionality.
Indole-3-boronic Acid: Contains an indole ring and boronic acid group but does not have the ester functionality.
Ethyl 4-boronobenzoate: Contains a boronic acid group and ester functionality but lacks the indole ring.
Uniqueness
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid is unique due to the combination of the indole ring, boronic acid group, and ethyl ester functionality. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.
属性
分子式 |
C11H12BNO4 |
|---|---|
分子量 |
233.03 g/mol |
IUPAC 名称 |
(5-ethoxycarbonyl-1H-indol-2-yl)boronic acid |
InChI |
InChI=1S/C11H12BNO4/c1-2-17-11(14)7-3-4-9-8(5-7)6-10(13-9)12(15)16/h3-6,13,15-16H,2H2,1H3 |
InChI 键 |
XYIJCCHUXSHRDJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(N1)C=CC(=C2)C(=O)OCC)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













